2-Trimethylsilylbenzene-1,4-diol is a compound characterized by the presence of a trimethylsilyl group attached to a benzene ring, which also features two hydroxyl groups located at the 1 and 4 positions of the aromatic system. This compound belongs to the category of phenolic compounds, which are known for their diverse chemical properties and applications in organic synthesis.
The compound can be synthesized through various methods involving the manipulation of phenolic derivatives and silylating agents. Its structure can be represented by the molecular formula , with a molecular weight of approximately 198.3 g/mol. The compound's synthesis and properties have been documented in several chemical literature sources, including Sigma-Aldrich and various academic articles focusing on organic synthesis.
2-Trimethylsilylbenzene-1,4-diol is classified as a silylated phenol. Silylation, which involves the introduction of a silyl group (in this case, trimethylsilyl), enhances the stability and reactivity of the phenolic compound, making it useful in various synthetic applications.
The synthesis of 2-trimethylsilylbenzene-1,4-diol typically involves the following methods:
C[Si](C)(C)c1ccc(c(c1)O)O
InChI=1S/C10H14O2Si/c1-11(2,3)9-5-7(12)8(13)6-10(9)4/h5-6,12-13H,1-4H3
2-Trimethylsilylbenzene-1,4-diol participates in various chemical reactions due to its functional groups:
The reactivity of this compound is significantly influenced by the presence of the trimethylsilyl group, which can stabilize intermediates formed during these reactions.
The mechanism of action for reactions involving 2-trimethylsilylbenzene-1,4-diol typically follows these steps:
Kinetic studies and mechanistic pathways can be elucidated using spectroscopic techniques such as NMR and mass spectrometry to track intermediates and final products.
Relevant analyses include thermal stability assessments and solubility tests under varying pH conditions.
2-Trimethylsilylbenzene-1,4-diol finds applications in:
CAS No.:
CAS No.: 27251-84-9
CAS No.: 72401-53-7
CAS No.:
CAS No.: 74240-46-3
CAS No.: 55064-20-5